molecular formula C15H21NO3 B11432265 propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432265
M. Wt: 263.33 g/mol
InChI Key: ZCIYHFDGLHMMNZ-UHFFFAOYSA-N
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Description

Propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Propyl Ester Group: The carboxylic acid group on the indole core is esterified with propanol in the presence of a strong acid catalyst such as sulfuric acid.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the methyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives or hydroxylated products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester group and methyl substitutions, which confer distinct chemical properties and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

propyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-5-6-19-14(18)13-9(2)12-10(16-13)7-15(3,4)8-11(12)17/h16H,5-8H2,1-4H3

InChI Key

ZCIYHFDGLHMMNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C

Origin of Product

United States

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